1,8-Diiodoanthracene
CAS No.: 189105-78-0
Cat. No.: VC2358350
Molecular Formula: C14H8I2
Molecular Weight: 430.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 189105-78-0 |
---|---|
Molecular Formula | C14H8I2 |
Molecular Weight | 430.02 g/mol |
IUPAC Name | 1,8-diiodoanthracene |
Standard InChI | InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H |
Standard InChI Key | BBKOQZVGDMYPGV-UHFFFAOYSA-N |
SMILES | C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I |
Canonical SMILES | C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I |
Introduction
Structure and Basic Properties
1,8-Diiodoanthracene (C₁₄H₈I₂) is a halogenated anthracene derivative with iodine atoms positioned at the 1 and 8 positions (peri positions) of the anthracene ring system. The compound has a molecular weight of 430.02 g/mol and is identified by CAS Number 189105-78-0 . Structurally, the molecule is nearly planar with minimal deviations from the mean plane, specifically 0.032(1) Å for the carbon atoms and 0.082(2) Å for the iodine atoms .
The presence of iodine atoms at the peri positions creates unique steric and electronic effects that influence the compound's reactivity and physical properties. Crystallographic studies have revealed that 1,8-diiodoanthracene exists as colorless crystals with distinctive packing arrangements in the solid state.
Physical Properties
The key physical properties of 1,8-diiodoanthracene are summarized in Table 1.
Table 1: Physical Properties of 1,8-Diiodoanthracene
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₈I₂ | |
Molecular Weight | 430.02 g/mol | |
CAS Number | 189105-78-0 | |
Physical State | Crystalline solid | |
Melting Point | 201 °C | |
Crystal Structure | Sandwich–herringbone arrangement |
Synthesis Methods
Standard Synthetic Route
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Conversion of 1,8-dichloroanthraquinone to 1,8-diiodoanthraquinone (1,8-diiodoanthracene-9,10-dione)
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Reduction of the anthraquinone to the corresponding anthracene derivative
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Final transformations to yield 1,8-diiodoanthracene
This methodology represents a significant improvement over earlier synthetic approaches and has facilitated the more widespread use of 1,8-diiodoanthracene in organic synthesis .
Alternative Synthetic Approaches
Crystal Structure and Packing Arrangements
The crystal structure of 1,8-diiodoanthracene reveals interesting features that distinguish it from other halogenated anthracene derivatives. X-ray crystallographic analysis has shown that 1,8-diiodoanthracene adopts a sandwich–herringbone arrangement in the solid state .
Molecular Packing and Intermolecular Interactions
In the crystal structure of 1,8-diiodoanthracene, molecules form dimeric units through π-π interactions, with a stacking distance of 3.401 Å between the sandwiched dimers. These dimeric units further arrange in a herringbone pattern stabilized by CH-π and halogen-π interactions, with distances of 2.908(7) Å and 3.446(3) Å, respectively .
This packing arrangement contrasts significantly with that of the chlorinated congener, 1,8-dichloroanthracene, which exhibits a columnar π-stacking arrangement. This difference highlights the influence of halogen substituents on the modulation of crystal packing in polycyclic aromatic compounds . Similar effects have been observed in other halogenated aromatic systems such as tetracenes and chrysenes.
Chemical Reactivity
1,8-Diiodoanthracene serves as a versatile building block in organic synthesis due to the reactivity of the carbon-iodine bonds, which readily participate in various coupling reactions.
Palladium-Catalyzed Coupling Reactions
The compound undergoes efficient palladium-catalyzed cross-coupling reactions, making it valuable in the construction of more complex molecular architectures . Notable examples include:
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Sonogashira-Hagihara cross-coupling with terminal alkynes to prepare 1,8-dialkynylanthracenes
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Suzuki coupling with boronic acids, such as thianthrene 1- and 2-boronic acids, yielding 1,8-bis(thianthrenyl)anthracenes
Synthesis of Ethynyl Derivatives
1,8-Diiodoanthracene serves as a key precursor for the synthesis of 1,8-diethynylanthracene and related derivatives, which have interesting photophysical properties . These ethynyl-substituted anthracenes can undergo further transformations, including:
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Photo-dimerization reactions to form rigid molecular frameworks
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Functionalization with various protecting groups such as 2-hydroxypropyl groups
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Conversion to metal-containing compounds, particularly gold(I) complexes with distinctive luminescent properties
Applications
The unique structural and chemical properties of 1,8-diiodoanthracene have led to its use in various applications across synthetic organic chemistry and materials science.
Precursor for Functional Materials
1,8-Diiodoanthracene serves as a valuable precursor for the synthesis of advanced functional materials, including:
Development of Novel Molecular Architectures
The compound has been extensively used in the construction of novel molecular architectures . Through selective functionalization at the iodine positions, researchers have created:
Model Compounds for Fundamental Studies
1,8-Diiodoanthracene derivatives have been utilized as model compounds for studying various non-covalent interactions, including:
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